REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:15]1[S:16][CH:17]=[CH:18][N:19]=1>>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([C:15]2[S:16][CH:17]=[CH:18][N:19]=2)=[CH:5][CH:4]=1
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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FC(C1=CC=C(C=C1)B(O)O)(F)F
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Name
|
|
Quantity
|
1.1 g
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Type
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reactant
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Smiles
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BrC=1SC=CN1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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FC(C1=CC=C(C=C1)C=1SC=CN1)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |